molecular formula C20H23NO4 B2525230 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1421465-78-2

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2525230
CAS No.: 1421465-78-2
M. Wt: 341.407
InChI Key: XDUKKJQWPXCQBD-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a phenoxyacetamide scaffold, a structure class observed in various biochemical contexts. Related phenoxyacetamide structures have been identified as microbial degradation products of benzoxazolinone, with studies focusing on their role as intermediates in the detoxification pathways of certain plants and soil bacteria . Furthermore, the core acetamide functional group and substituted phenoxy motifs are common in medicinal chemistry, appearing in compounds investigated for a range of biological activities . The specific structure of this reagent, which incorporates a cyclopropyl hydroxy phenethyl group, suggests potential for use in exploring enzyme interactions or receptor binding sites. Researchers may find this compound valuable for constructing more complex molecular architectures or as a standard in analytical method development. This product is provided for chemical and pharmaceutical research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions and refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-24-17-9-5-6-10-18(17)25-13-19(22)21-14-20(23,16-11-12-16)15-7-3-2-4-8-15/h2-10,16,23H,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUKKJQWPXCQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclopropyl ring, a hydroxy group, and a methoxyphenoxy moiety, suggesting potential interactions with biological targets. Its molecular formula is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of 342.38 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Some analogs of the compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Neuropharmacological Effects : The structure suggests possible interactions with neurotransmitter systems, particularly serotonin receptors.

The proposed mechanism of action involves interaction with specific receptors and enzymes in the body. For instance, compounds with similar structures have been shown to selectively activate serotonin 5-HT2C receptors, which play a crucial role in mood regulation and appetite control .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerIC50 values in the low micromolar range
NeuropharmacologicalSelective agonism at serotonin receptors

Case Study: Anticancer Activity

A study conducted on various analogs of this compound revealed that one particular derivative exhibited an IC50 of 900 nM against the CCRF-CEM leukemia cell line. This finding suggests that structural modifications can enhance the anticancer efficacy of this class of compounds .

Case Study: Neuropharmacological Effects

In another investigation focusing on serotonin receptor selectivity, compounds similar to this compound were tested for their agonistic effects on the 5-HT2C receptor. The results indicated that certain modifications could lead to enhanced selectivity and functional activity without significant side effects related to β-arrestin recruitment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

a) 2-(2-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
  • Structure: Chlorophenyl replaces methoxyphenoxy.
  • Molecular Formula: C₁₉H₂₀ClNO₂ (MW: 329.8).
b) 2-(2-Methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
  • Structure : Lacks the cyclopropyl-hydroxy-phenylethyl amine side chain; instead, the acetamide nitrogen is linked to a 4-methoxyphenyl group.
  • Molecular Formula: C₁₆H₁₇NO₄ (MW: 287.31).
  • Key Differences : Simplified structure with reduced steric hindrance. Higher boiling point (493.3°C) and density (1.2 g/cm³) suggest stronger intermolecular forces compared to bulkier analogs.
c) N-((4-Bromo-3-methoxyphenyl)carbamoyl)-2-(2-methoxyphenoxy)acetamide
  • Structure : Incorporates a brominated phenylcarbamoyl group.
  • Pharmacological Relevance : Demonstrated reversible binding to talin protein (KD ≈ 10⁻⁶ M) and inhibition of vascular smooth muscle cell migration.

Heterocyclic Derivatives

a) 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k)
  • Structure : 1,3,4-Thiadiazole ring replaces the ethylamine side chain.
  • Physical Properties : Melting point 135–136°C; yield 72%.
  • Key Differences : The thiadiazole ring introduces rigidity and sulfur-based interactions, which may enhance metabolic stability but reduce solubility.
b) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m)
  • Structure : Benzylthio substitution on thiadiazole.
  • Physical Properties : Melting point 135–136°C; yield 85%.

Comparison of Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Key Substituents Notable Properties
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-methoxyphenoxy)acetamide (Target) 329.8 (inferred) N/A Cyclopropyl, hydroxy, phenyl High steric hindrance, H-bonding
2-(2-Chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide 329.8 N/A Chlorophenyl Increased lipophilicity
2-(2-Methoxyphenoxy)-N-(4-methoxyphenyl)acetamide 287.31 N/A 4-Methoxyphenyl High boiling point (493.3°C)
5k 307.34 135–136 Thiadiazole, methylthio Rigid backbone
5m 399.47 135–136 Thiadiazole, benzylthio Enhanced crystallinity

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